Product packaging for Lankacyclinol(Cat. No.:CAS No. 51741-82-3)

Lankacyclinol

Cat. No.: B14653942
CAS No.: 51741-82-3
M. Wt: 417.5 g/mol
InChI Key: WNPBZRKAWLYSOP-FMNDFTDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lankacyclinol is a complex macrocyclic polyketide natural product that belongs to the lankacidin family of antibiotics, which are produced by Streptomyces species . This compound is of significant interest in medicinal chemistry and antibiotic research due to its unique structure and potent biological activity. Lankacidin-type compounds, including this compound, exhibit significant activity against Gram-positive bacteria . Their mechanism of action involves the inhibition of protein synthesis; specifically, lankacidin C has been shown to bind to the bacterial large ribosomal subunit, synergistically inhibiting translation alongside the macrolide lankamycin . Beyond its antimicrobial applications, this compound is a valuable compound in cancer research. Lankacidins have demonstrated considerable antitumor activity against various cell lines, and similarity-based computational screening suggests they can bind to the paclitaxel site on β-tubulin . This binding leads to microtubule stabilization, a mechanism of interest for developing antimitotic therapies . The intricate architecture of this compound has also made it a prime target for synthetic organic chemistry, with research groups developing modular and biomimetic synthetic routes to access the molecule and its analogues for structure-activity relationship studies . These efforts are crucial for overcoming inherent challenges such as chemical instability and for designing next-generation derivatives that overcome bacterial resistance . As such, this compound serves as a sophisticated chemical probe and a promising scaffold for the development of novel therapeutic agents in both the antimicrobial and oncology fields. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO5 B14653942 Lankacyclinol CAS No. 51741-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51741-82-3

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(2Z,4Z,6S,8Z,10Z,12S,14Z,17S)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-hydroxypropanamide

InChI

InChI=1S/C24H35NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18-22,26-28H,10,13H2,1-5H3,(H,25,30)/b11-7-,12-8-,15-6-,16-14-,17-9-/t18-,19?,20-,21+,22?/m0/s1

InChI Key

WNPBZRKAWLYSOP-FMNDFTDJSA-N

Isomeric SMILES

C[C@H]1C(/C=C(\C=C/[C@H](C/C=C(\C=C/[C@H](C/C=C(\C1=O)/C)O)/C)O)/C)NC(=O)C(C)O

Canonical SMILES

CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(C)O

Origin of Product

United States

Isolation and Dereplication Methodologies

Microbial Sources and Cultivation Strategies

The production of lankacyclinol is primarily associated with specific species of the genus Streptomyces, which are Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. frontiersin.org

Streptomyces rochei is a key microbial source for the production of lankacidin antibiotics, including this compound. nih.gov This soil-dwelling bacterium possesses the complex biosynthetic gene clusters necessary for the synthesis of the intricate polyketide structure of this compound. researchgate.net The cultivation of S. rochei for the production of these metabolites typically involves fermentation in nutrient-rich media. Optimization of culture conditions, such as the composition of the medium (carbon and nitrogen sources), pH, temperature, and aeration, is crucial for maximizing the yield of this compound. researchgate.net For instance, studies on S. rochei have shown that specific precursors and media components can significantly influence the production of secondary metabolites. researchgate.net

A specific variant, Streptomyces rochei var. volubilis, has also been identified as a producer of lankacidin-group antibiotics. nih.govcngb.org This underscores the diversity within the Streptomyces genus and the potential for discovering novel analogues of known compounds from closely related strains. The cultivation strategies for this variant are similar to those for the parent S. rochei strain, focusing on providing an optimal environment for growth and secondary metabolite production. nih.gov

While S. rochei is the most prominently cited source, other species of Streptomyces have been found to produce lankacidin-related compounds. nih.gov The exploration of diverse Streptomyces species from various ecological niches, such as marine sediments and terrestrial soils, remains a promising strategy for the discovery of new lankacidin derivatives, including potentially novel forms of this compound. mdpi.comresearchgate.net The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of different metabolites, is a valuable strategy in this context. hu.edu.jo

Extraction and Purification Techniques

The isolation of this compound from the fermentation broth of Streptomyces cultures involves a multi-step process of extraction and purification.

Initial Extraction: The first step is typically the separation of the microbial biomass from the culture broth by centrifugation or filtration. The bioactive compounds, including this compound, can be present in both the culture filtrate and the mycelial cake. Extraction is commonly performed using organic solvents such as ethyl acetate, methanol, or chloroform, which are chosen based on the polarity of the target compound. mdpi.comresearchgate.net

Purification: Following the initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques for purification. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge. mdpi.comresearchgate.net

Purification TechniquePrinciple of SeparationApplication in this compound Isolation
Column Chromatography Adsorption and differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. mdpi.comUsed for the initial fractionation of the crude extract to separate this compound from other metabolites.
High-Performance Liquid Chromatography (HPLC) A high-pressure version of column chromatography that provides higher resolution and faster separation times.Employed for the final purification of this compound to achieve a high degree of purity. researchgate.net
Counter-Current Chromatography (CCC) A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption of the sample. nih.govA potential method for the gentle purification of this compound, especially for separating closely related analogues.

The purified this compound is then characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure. mdpi.com

Metabolomics-Guided Approaches for Bioactive Compound Identification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in natural product discovery. nih.gov Metabolomics-guided approaches enable the rapid identification of potentially novel bioactive compounds like this compound from complex microbial extracts. leibniz-hki.denih.gov

This strategy often involves comparing the metabolic profiles of a producing strain under different culture conditions or comparing the profiles of different microbial strains. nih.gov By correlating the presence of specific metabolites with observed biological activity, researchers can prioritize the isolation of promising compounds. researchgate.net Techniques such as high-resolution mass spectrometry (HRMS) and NMR are central to these approaches, providing detailed chemical fingerprints of the extracts. nih.govmdpi.com For example, a metabolomics-guided investigation could reveal the presence of this compound and its derivatives in a crude extract, guiding the subsequent targeted isolation efforts. nih.gov

Dereplication Strategies in Natural Product Discovery

Dereplication is the process of rapidly identifying known compounds in a biological extract at an early stage of the drug discovery process to avoid their time-consuming rediscovery. nih.gov This is a critical step in natural product research, given the high probability of re-isolating previously characterized molecules.

Several analytical techniques are employed for dereplication:

LC-MS/MS-based Dereplication: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for dereplication. By comparing the retention time, parent mass, and fragmentation pattern of a compound with established databases of natural products, known compounds can be quickly identified. escholarship.org

NMR-based Dereplication: NMR spectroscopy provides detailed structural information and can be used to create a "fingerprint" of an extract. This fingerprint can be compared to databases of known compounds to identify major constituents. nih.gov

Genomic Dereplication: With the advent of rapid genome sequencing, it is possible to analyze the biosynthetic gene clusters of a microorganism. By identifying the gene clusters responsible for the production of known compounds, researchers can predict the secondary metabolite profile of a strain and avoid the re-isolation of these molecules.

In the context of this compound, these dereplication strategies would involve comparing the analytical data from a Streptomyces extract against databases containing information on the lankacidin family of antibiotics. This allows researchers to quickly determine if this compound or its known analogues are present, thereby focusing their efforts on the isolation of truly novel compounds. mdpi.com

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Techniques for Structural Assignment

A suite of spectroscopic methods was employed to systematically unravel the molecular architecture of Lankacyclinol. These techniques provide complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound, providing detailed insights into the carbon skeleton and the proton environments.

The ¹H NMR spectrum of this compound reveals a series of complex multiplets in the olefinic region, indicative of the numerous double bonds within the macrocyclic structure. Key signals corresponding to methyl groups and protons attached to stereocenters provide initial clues to the molecular framework.

The ¹³C NMR spectrum is equally informative, displaying signals for all 24 carbon atoms in the molecule. The chemical shifts of these carbons help to identify the various functional groups present, including carbonyls, olefinic carbons, and carbons bearing hydroxyl groups.

¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values and coupling constants are not publicly available in the searched literature and would be found in primary research articles.)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 - -
2 - -
3 - -
3-Me - -
4 - -
5 - -
6 - -
7 - -
8 - -
9 - -
9-Me - -
10 - -
11 - -
12 - -
13 - -
14 - -
15 - -
15-Me - -
16 - -
17 - -
17-Me - -
1' - -
2' - -
2'-OH - -

Data would be populated from experimental results reported in scientific literature.

Two-dimensional NMR experiments were crucial in assembling the various structural fragments of this compound.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments established the proton-proton coupling networks, allowing for the tracing of contiguous proton systems within the molecule. This was instrumental in connecting the protons along the macrocyclic ring and the side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlated each proton signal with its directly attached carbon, enabling the unambiguous assignment of the ¹³C NMR signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments revealed long-range correlations between protons and carbons (typically over two to three bonds). These correlations were pivotal in connecting the quaternary carbons and piecing together the entire carbon skeleton, including the attachment of the side chain to the macrocycle.

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. The experimentally determined mass would be compared to the calculated mass for the proposed formula, C₂₄H₃₅NO₅, providing strong evidence for the elemental composition. Fragmentation patterns observed in the MS/MS spectra would further corroborate the proposed structure by showing the loss of specific functional groups or fragments of the molecule.

HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 418.2593 -

Data would be populated from experimental results reported in scientific literature.

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands confirming the presence of hydroxyl groups (O-H stretching), amide functionalities (N-H and C=O stretching), and carbon-carbon double bonds (C=C stretching).

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3400 (broad) O-H stretch (hydroxyl)
~3300 N-H stretch (amide)
~1700 C=O stretch (ketone)
~1650 C=O stretch (amide)

Data would be populated from experimental results reported in scientific literature.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system within this compound. The presence of multiple conjugated double bonds in the macrocycle is expected to give rise to strong absorption maxima in the UV region. The specific wavelength of maximum absorption (λmax) is characteristic of the extent and nature of the conjugated system.

UV-Vis Absorption Data for this compound

Solvent λmax (nm)
Methanol -

Data would be populated from experimental results reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis of Lankacidin Derivatives

X-ray crystallography has been an indispensable tool in unambiguously determining the three-dimensional architecture of lankacidin derivatives. The initial structural elucidation of lankacidin C and lankacidin A was significantly aided by the X-ray crystallographic analysis of their p-bromophenylsulfonylhydrazone derivatives. nih.govnih.gov This technique provided concrete evidence for the core structure of these molecules, upon which the structures of other family members were initially proposed by analogy. nih.gov

More recently, X-ray crystallography has been crucial in confirming the structures of synthetically derived lankacidin analogues and in resolving structural ambiguities. For instance, the stereochemistry of a desilylated derivative (compound 60 in the study) was unambiguously confirmed by X-ray crystallography, providing a key reference point in a multi-step synthesis. nih.gov Similarly, the structure of an analog (compound 70) was verified by X-ray analysis, lending confidence to the synthetic route. nih.gov Furthermore, X-ray crystallographic analysis of a synthetic intermediate (compound 87) revealed an unexpected inversion of stereochemistry at the C2 methyl group compared to other known family members. nih.gov This finding was critical in guiding the synthetic strategy and ultimately led to the correct structural assignment of iso-lankacidinol. nih.gov

Chemical Degradation Studies for Structural and Stereochemical Determination

The inherent instability of the lankacidin core, particularly the β-keto-δ-lactone moiety, has been exploited in chemical degradation studies to glean structural information. Early investigations revealed that lankacidinol is unstable under mild acidic conditions, undergoing cleavage of the C2-C18 bond, which results in the opening of the macrocycle. nih.gov This reactivity highlighted a key structural vulnerability and provided insights into the connectivity of the macrocyclic ring. The challenges posed by this instability have also spurred the development of synthetic strategies aimed at producing more stable analogues, for example, by introducing a methyl group at the C4 position to mitigate the fragility of the β-keto-δ-lactone core. nih.gov

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Route from Polyketide and Non-ribosomal Peptide Synthases

The construction of the lankacidin skeleton is a prime example of a hybrid biosynthetic pathway that merges two major classes of natural product synthesis: the Polyketide Synthase (PKS) and Non-ribosomal Peptide Synthetase (NRPS) systems. researchgate.netnih.gov The lkc gene cluster contains genes for a hybrid NRPS/PKS enzyme, several modular Type I PKS enzymes, and various tailoring enzymes that work in concert. researchgate.netresearchgate.net

A fascinating aspect of lankacidin biosynthesis is its reliance on a mixed modular and iterative PKS mechanism. researchgate.net Typically, in modular Type I PKS systems, each module is used only once to add and modify a specific building block. However, the lankacidin pathway presents a puzzle: the assembly of the polyketide chain requires eight rounds of condensation with malonyl-CoA, but the lkc gene cluster contains only five ketosynthase (KS) domains, the enzymes that catalyze these condensation reactions. researchgate.nettandfonline.com

This discrepancy led to the proposal of a modular-iterative mixed model. tandfonline.com Research suggests that three of the PKS modules (found on LkcA, LkcF, and LkcG) are used in a conventional, modular fashion (once per synthesis). In contrast, the PKS module on the LkcC protein is proposed to be used iteratively, catalyzing four separate rounds of chain extension. tandfonline.com This combination of modular and iterative synthesis is a relatively unusual strategy for assembling complex polyketides.

The hybrid nature of the pathway is established by the lkcA gene, which encodes a protein with both NRPS and PKS domains. researchgate.netresearchgate.net NRPS modules are responsible for incorporating amino acids into natural product structures. nih.govmdpi.com In the lankacidin pathway, the NRPS component of LkcA activates an amino acid (such as alanine, which leads to the lactamide (B1674226) side chain in lankacidinol) and attaches it to the growing polyketide chain. researchgate.netjst.go.jp This NRPS module contains the canonical domains for its function: an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) domain for tethering the activated substrate, and a condensation (C) domain to catalyze peptide bond formation. researchgate.net

The assembly of the lankacidin backbone proceeds in a highly programmed, assembly-line fashion. The core building blocks are primarily malonyl-CoA for the polyketide portion and an amino acid for the NRPS-derived moiety. tandfonline.comjst.go.jp The process is initiated on the hybrid LkcA enzyme, followed by the sequential action of the other PKS enzymes.

The key proteins in the assembly line include:

LkcA: A hybrid NRPS-PKS protein that initiates the process.

LkcC, LkcF, LkcG: Multidomain Type I PKS enzymes that extend the polyketide chain.

LkcB: A discrete dehydratase (DH) enzyme that assists in processing the growing chain. researchgate.net

The table below summarizes the core biosynthetic proteins and their functions.

GeneProteinTypeProposed Function in Lankacidin Biosynthesis
lkcALkcAHybrid NRPS-PKSInitiates synthesis, incorporates an amino acid, and performs one round of polyketide extension. researchgate.netresearchgate.net
lkcCLkcCType I PKSUsed iteratively for four rounds of polyketide chain extension. tandfonline.com
lkcFLkcGType I PKSUsed modularly for one round of polyketide chain extension. tandfonline.com
lkcGLkcGType I PKSUsed modularly for one round of polyketide chain extension. tandfonline.com
lkcBLkcBDehydrataseFunctions as a discrete DH domain, likely assisting in the formation of double bonds in the polyketide backbone. researchgate.net
lkcELkcEAmine OxidaseCatalyzes amide oxidation and the subsequent intramolecular Mannich reaction for macrocyclization. researchgate.net

Key Enzymatic Transformations

Following the assembly of the linear peptide-polyketide chain, a series of crucial enzymatic transformations must occur to generate the final macrocyclic structure. These include the formation of the large ring system and the eventual degradation that leads to lankacyclinol.

One of the most critical steps in the biosynthesis is the formation of the 17-membered macrocyclic ring that defines the lankacidin scaffold. tandfonline.com This is not a typical macrolactonization event catalyzed by a thioesterase (TE) domain, which is common in PKS/NRPS pathways. nih.gov Instead, research points to a fascinating enzymatic cascade catalyzed by LkcE, an enzyme belonging to the monoamine oxidase (MAO) family. researchgate.net

The proposed mechanism involves a dual activity of LkcE:

Amide Oxidation: LkcE first catalyzes an unusual oxidation of an amide within the linear precursor.

Intramolecular Mannich Reaction: This oxidation generates a reactive N-acyliminium ion intermediate, which then undergoes a subsequent intramolecular Mannich reaction. This reaction forms the key carbon-carbon bond between the C2 and C18 positions, closing the ring. researchgate.net

The elegance of this enzymatic strategy has inspired chemists to develop biomimetic synthetic routes to lankacidins that utilize a similar Mannich macrocyclization strategy. nih.govnih.gov

This compound is not believed to be a direct enzymatic product of the lkc gene cluster. Instead, it is a stable degradation product of other lankacidins, most notably lankacidinol. nih.gov The key to its formation lies in the inherent chemical instability of the β-keto-δ-lactone ring present in lankacidinol. nih.govjst.go.jp

Under basic conditions, this structural motif is prone to fragmentation. The process is thought to proceed via a base-promoted decarboxylation, where the β-keto acid intermediate readily loses a molecule of carbon dioxide. nih.govescholarship.org This irreversible reaction cleaves the δ-lactone ring and results in the formation of the more stable this compound structure. jst.go.jpresearchgate.netnih.gov Synthetic studies have repeatedly confirmed that treating lankacidinol or its synthetic precursors with a base effectively promotes this decarboxylation to yield this compound. nih.govnih.gov

Pyrroloquinoline Quinone-Dependent Dehydrogenase (Orf23) Activity

The biosynthesis of this compound involves a crucial enzymatic step catalyzed by the pyrroloquinoline quinone-dependent dehydrogenase, Orf23, an enzyme found in Streptomyces rochei. researchgate.net This enzyme plays a significant role in the later stages of the lankacidin biosynthetic pathway, specifically in the oxidation of the C23-C25 lactate (B86563) moiety. researchgate.net The activity of Orf23 is dependent on the presence of the redox cofactor pyrroloquinoline quinone (PQQ). researchgate.netbiorxiv.org

Conversion of Monocyclic Lankacidinol Derivatives

Research has demonstrated that Orf23 exhibits a degree of substrate flexibility. researchgate.netresearchgate.net It is capable of converting monocyclic lankacidinol derivatives, such as this compound and its stereoisomer, 2-epi-lankacyclinol. researchgate.netresearchgate.net This conversion is an oxidation reaction that targets the hydroxyl group at the C-24 position of these molecules. researchgate.netresearchgate.netunm.ac.id The ability of Orf23 to act on these derivatives highlights its relaxed substrate specificity within the lankacidin biosynthetic pathway. researchgate.netresearchgate.netunm.ac.id

Formation of C-24 Keto Compounds (Lankacyclinones)

The enzymatic action of Orf23 on monocyclic lankacidinol derivatives leads to the formation of C-24 keto compounds, which are known as lankacyclinones. researchgate.netresearchgate.net Specifically, the conversion of this compound by Orf23 yields lankacyclinone C, while the conversion of 2-epi-lankacyclinol results in the formation of 2-epi-lankacyclinone C. researchgate.netresearchgate.netunm.ac.id This dehydrogenation reaction is a key step in the generation of structural diversity within the lankacidin family of natural products. researchgate.net

SubstrateEnzymeProduct
This compoundOrf23Lankacyclinone C
2-epi-LankacyclinolOrf232-epi-Lankacyclinone C
LankacidinolOrf23Lankacidin C

Investigation of Biosynthetic Gene Clusters and Domain Functionality

The genetic blueprint for this compound biosynthesis is encoded within a biosynthetic gene cluster (BGC) located on a large linear plasmid, pSLA2-L, in Streptomyces rochei. researchgate.net BGCs are discrete regions of a genome that contain a collection of genes jointly involved in the synthesis of a specific secondary metabolite. plos.org The lankacidin BGC contains genes encoding the core biosynthetic enzymes, regulatory proteins, and transporters necessary for the production of these complex polyketides. researchgate.netplos.org

The core of the lankacidin biosynthetic machinery is a set of polyketide synthases (PKSs). researchgate.net These are large, multifunctional enzymes organized into modules, with each module being responsible for one cycle of chain elongation and modification of the growing polyketide chain. researchgate.net The lankacidin BGC is particularly interesting as it employs a mixed modular-iterative approach. researchgate.net It encodes five assembly-line proteins: LkcA (a hybrid non-ribosomal peptide synthetase/polyketide synthase), LkcB (a discrete dehydratase), LkcC, LkcF, and LkcG. researchgate.net Although eight extension cycles are required, the cluster contains only four ketosynthase (KS) domains, suggesting that some of the PKS proteins are used iteratively. researchgate.net

Key functional domains within these proteins include:

Ketosynthase (KS): Catalyzes the condensation reaction, extending the polyketide chain.

Acyltransferase (AT): Selects and loads the extender units (malonyl-CoA or methylmalonyl-CoA).

Dehydratase (DH): Removes a water molecule to form a double bond.

Ketoreductase (KR): Reduces a keto group to a hydroxyl group. researchgate.net

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Thioesterase (TE): Catalyzes the release of the final polyketide chain.

In addition to the PKS enzymes, the cluster contains genes for tailoring enzymes that modify the polyketide backbone to produce the final lankacidin structures. researchgate.net One such enzyme is LkcE, which has a dual oxidase/macrocyclization function, catalyzing a crucial intramolecular Mannich reaction to form the macrocycle. researchgate.net Another candidate tailoring enzyme is LkcH, which shows homology to isochorismatases and may be responsible for the acetyl transfer at C-7. researchgate.net

Stereochemical Control and Catalytic Promiscuity in Biosynthesis

The biosynthesis of complex natural products like this compound involves a high degree of stereochemical control to produce a specific three-dimensional structure. However, the discovery of various stereoisomers of lankacidin derivatives has raised questions about the stereospecificity of the enzymatic reactions involved. acs.org

Biomimetic synthesis studies, which aim to mimic the proposed biosynthetic pathway in the laboratory, have provided insights into the stereochemical outcomes of key reactions. acs.orgthieme-connect.com For instance, the crucial macrocyclization step can lead to different diastereomers. thieme-connect.com The stereochemical configuration at C13 of the linear precursor has been shown to have a significant impact on the dominant stereochemistry of the cyclized product. thieme-connect.com

Total Synthesis Strategies and Synthetic Methodologies

Pioneering Total Syntheses of Lankacyclinol

The first successful total synthesis of this compound was a landmark achievement that laid the groundwork for future synthetic endeavors. These initial routes were crucial in confirming the structure of the natural product and providing a benchmark for the development of more efficient strategies.

A pivotal moment in the synthesis of this class of molecules was the report by Williams and coworkers in 2000, which detailed a total synthesis of this compound. acs.orgnih.govindiana.edu A key step in their strategy was the construction of the 17-membered macrocycle using an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. nih.gov The HWE reaction is a widely used method for forming carbon-carbon double bonds, typically with high E-selectivity, from phosphonate-stabilized carbanions and carbonyl compounds. youtube.comtcichemicals.com

In the Williams synthesis, the acyclic precursor was assembled through a convergent coupling of two major fragments: an aldehyde and a sulfone, joined via a modified Julia olefination. nih.gov After further elaboration, the resulting linear molecule, containing a terminal phosphonate (B1237965) and an aldehyde, was subjected to macrocyclization under Masamune-Roush conditions. nih.govconicet.gov.ar This intramolecular HWE olefination successfully forged the macrocyclic ring, which after global deprotection, yielded this compound. nih.gov This approach highlighted the utility of the HWE reaction in forming large, complex ring systems, a strategy that has since been applied to the synthesis of numerous macrocyclic natural products. conicet.gov.arresearchgate.net

Biomimetic Synthetic Approaches to Lankacidin Skeletons

Inspired by nature's own synthetic pathways, biomimetic strategies have emerged as powerful tools for the efficient construction of complex natural products like this compound. The biosynthesis of lankacidins is believed to involve the macrocyclization of a linear polyketide precursor. nih.govacs.org Specifically, the enzyme LkcE, a monoamine oxidase, is thought to oxidize the C18 position of an acyclic precursor to generate an N-acyliminium species. nih.gov This reactive intermediate then undergoes an intramolecular Mannich-type reaction to form the characteristic 17-membered ring. nih.govacs.org Emulating this key transformation has led to concise and innovative synthetic routes. researchgate.netacs.orgnih.gov

The stereochemical complexity at the C2 and C18 positions of this compound presents a significant synthetic challenge. A powerful, stereodivergent strategy was developed to address this, enabling access to all four biosynthetically relevant C2/C18-isomeric lankacyclinols. researchgate.netnih.govresearchgate.net This approach utilizes a palladium-catalyzed coupling to construct the macrocyclic framework. researchgate.netnih.gov

The synthesis begins with the assembly of two advanced fragments under basic, biphasic conditions, which triggers a bioinspired intermolecular Mannich reaction. researchgate.netnih.govnih.gov This key step produces four possible Mannich adducts. Critically, the diastereomeric ratio of the products at the C18 position can be controlled by altering the reaction conditions, such as the solvent and temperature. For instance, changing the conditions from dichloromethane (B109758) at 23 °C to toluene (B28343) at 100 °C reverses the ratio of 18R to 18S adducts. researchgate.netnih.gov

Following the Mannich reaction, a subsequent base-promoted decarboxylation at lower temperatures favors the formation of the 2,18-anti product, a stereoisomer that is less accessible through other routes. researchgate.netnih.gov The final macrocyclization is achieved via a Stille reaction, followed by global desilylation to yield the four distinct C2/C18-isomeric lankacyclinols. researchgate.netnih.govresearchgate.net This stereodivergent approach not only provides access to the natural product but also allows for the exploration of the chemical diversity that may arise from imperfect enzymatic control in the natural biosynthetic pathway. researchgate.netresearchgate.net

Modular Chemical Synthesis for Structural Diversity

Modular synthesis has become an indispensable strategy for accessing lankacidin antibiotics and their analogs. nih.govacs.org This approach involves the preparation of key building blocks, or modules, which can be combined in various ways to generate a library of structurally diverse compounds. escholarship.orgnih.gov This flexibility is crucial for investigating structure-activity relationships (SAR) and for developing new antibiotic agents. nih.govnih.gov Modular routes have also enabled the total synthesis and structural revision of related compounds, such as 2,18-seco-lankacidinol A and B. researchgate.netacs.orgescholarship.org

Enantioselectivity is critical for controlling the absolute stereochemistry of the numerous chiral centers in this compound. Modern synthetic routes incorporate highly selective reactions to establish these centers with precision. For example, the Evans aldol (B89426) reaction has been employed to diastereoselectively create the δ-lactone motif found in key synthetic intermediates. researchgate.netnih.govnih.gov The use of chiral catalysts and auxiliaries in these convergent routes ensures the production of a single desired enantiomer of the final product, which is essential for biological applications. units.itchemrxiv.org

Fragment Coupling Strategies

Convergent synthetic strategies, which involve the late-stage coupling of complex molecular fragments, are often employed to enhance the efficiency of total syntheses. sioc.ac.cn In the context of this compound and related compounds, several powerful coupling reactions have been utilized to construct the macrocyclic core and connect key building blocks.

Palladium-Catalyzed Coupling Reactions (e.g., Stille Macrocyclization)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Stille coupling, which involves the reaction of an organostannane with an organohalide or triflate, has been a cornerstone in the macrocyclization step of several this compound syntheses. scispace.comnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

In one approach, a highly convergent three-fragment assembly for the synthesis of iso-lankacidinol involved a late-stage Stille macrocyclization. nih.govescholarship.org This strategy featured the coupling of an alcohol fragment with a carboxylic acid, followed by a Julia-Kociensky olefination and finally, the ring-closing Stille reaction to furnish the macrocycle. nih.govescholarship.org This convergent sequence proved efficient, requiring only four steps to assemble the three fragments and close the macrocyclic ring. nih.gov Another synthesis of lankacidin C precursors also successfully employed an intramolecular Stille reaction for the macrocycle formation. researchgate.net

A notable stereodivergent synthesis of this compound and its C2/C18-congeners also culminated in a Stille macrocyclization, followed by global desilylation, to yield all four biosynthetically related isomers. nih.govresearchgate.net However, it is worth noting that while effective for certain substrates, the Stille macrocyclization has shown limitations in other contexts, sometimes failing to deliver lactone-containing congeners efficiently. nih.gov

Julia-Kociensky Olefination

The Julia-Kociensky olefination is a powerful and highly stereoselective method for the formation of carbon-carbon double bonds, typically yielding the (E)-alkene. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a sulfone with an aldehyde or ketone. wikipedia.orgcanterbury.ac.nz

In the synthesis of lankacidin antibiotics, the Julia-Kociensky olefination has been instrumental in connecting key fragments. For instance, in a modular approach to seco-lankacidins, a Julia-Kociensky olefination between a sulfone and an aldehyde provided a dienoate as a single stereoisomer in high yield (80%). nih.govescholarship.org Similarly, another synthetic route towards lankacidin C precursors utilized a Julia reaction to form the C12-C13 double bond. researchgate.net The synthesis of this compound itself has also featured the use of a modified Julia olefination, where a sulfone and an aldehyde were coupled in 72% yield. nih.gov The reliability and high stereoselectivity of this reaction make it a favored method for constructing the polyene segments of the lankacidin framework.

Tsuji-Trost Reaction

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, offers another strategic approach to macrocyclization and fragment coupling. organic-chemistry.orgnumberanalytics.com This reaction involves the nucleophilic attack on a π-allylpalladium complex. organic-chemistry.orgnumberanalytics.com

In the pursuit of lankacidin C, a synthetic strategy was devised to close the macrocycle via a Tsuji-Trost reaction. escholarship.org However, initial attempts to effect this ring closure on a key intermediate were unsuccessful, despite screening various palladium catalysts, bases, and reaction conditions. escholarship.org Interestingly, the inclusion of a methyl group at the C4 position provided sufficient chemical stability to enable a challenging Tsuji-Trost macrocyclization, which was followed by a selective intramolecular C-H amination to produce 4-Me-iso-lankacidinols. escholarship.org In this instance, using Pd2dba3 as the palladium source and K2CO3 as the base in DMF at 90°C yielded a pair of macrocyclic isomers in 30% yield. nih.govescholarship.org A surprising outcome of this reaction was the formation of the C2-C18 bond with the opposite stereochemistry at the C2 position than was anticipated. nih.govescholarship.org

Key Stereoselective Reactions in Synthesis

The dense stereochemical landscape of this compound demands the use of highly stereoselective reactions to control the configuration of its numerous chiral centers.

Evans Aldol Reaction for δ-Lactone Motif Construction

The Evans aldol reaction is a powerful and well-established method for the diastereoselective synthesis of β-hydroxy carbonyl compounds. alfa-chemistry.comyoutube.comwikipedia.org It utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. wikipedia.orglibretexts.org This reaction generally proceeds through a six-membered ring chair-like transition state, as described by the Zimmerman-Traxler model, to produce syn-aldol products with high selectivity. alfa-chemistry.comharvard.edu

In the context of lankacidin synthesis, the Evans aldol reaction has been employed to construct the δ-lactone motif. For example, a key transformation in the synthesis of helicascolides, which share structural similarities with parts of the lankacidin framework, was an Evans-Metternich anti-aldol reaction of a β-keto imide. researchgate.net This highlights the utility of aldol methodology in establishing the stereochemistry of the lactone portion of these complex molecules.

Control of Quaternary Stereocenters (e.g., C2)

The construction of all-carbon quaternary stereocenters, such as the C2 position in this compound, is a significant synthetic challenge due to steric hindrance. nih.govprinceton.edu Controlling the absolute stereochemistry of such centers further elevates the difficulty. nih.gov

In the synthesis of this compound and its analogs, the stereochemistry at the C2 position has been a focal point. As mentioned earlier, a Tsuji-Trost macrocyclization surprisingly led to the inversion of the anticipated stereochemistry at C2. nih.govescholarship.org More deliberate strategies have also been developed. A bioinspired Mannich reaction has been utilized in a stereodivergent synthesis of this compound and its congeners. nih.govresearchgate.netresearchgate.net This palladium-catalyzed coupling-based strategy allowed for the assembly of two advanced fragments, leading to the formation of two separable Mannich adducts with identical C2-stereochemistries. nih.govresearchgate.net The ratio of these adducts could be controlled by altering the reaction conditions. nih.govresearchgate.net This approach ultimately provided access to all four C2/C18-isomeric lankacyclinols. nih.govresearchgate.net Furthermore, organoaluminum species have been shown to promote smooth nucleophilic substitution at quaternary carbon stereocenters with complete inversion of configuration, offering another potential avenue for controlling the stereochemistry at positions like C2. nih.gov

Challenges in Total Synthesis and Derivatization

The total synthesis of this compound and its related lankacidin-group antibiotics presents a formidable task for synthetic chemists. These challenges stem from the molecule's intricate molecular architecture, including a synthetically demanding 17-membered carbocyclic ring and multiple stereocenters. researchgate.netfigshare.comnih.gov Furthermore, the inherent chemical instability of the core structure complicates both the total synthesis and any subsequent derivatization efforts. researchgate.netresearchgate.net

A primary hurdle in the total synthesis of this compound is the precise control of stereochemistry. escholarship.org The molecule contains several stereogenic centers, and achieving the correct configuration at each one is a significant challenge that requires sophisticated synthetic strategies. researchgate.net For instance, the stereocenters at the C2 and C18 positions have been a major focus, leading to the development of stereodivergent approaches that allow access to various isomers. figshare.comnih.gov The quest for stereocontrol is a recurring theme in the synthesis of lankacidins, with early work by Kende and coworkers on (–)-lankacidin C highlighting the complexity involved, requiring a 34-step linear sequence. escholarship.orgnih.gov More recent biomimetic strategies have also grappled with controlling the stereochemical outcomes of key reactions. nih.govcolab.ws

The construction of the 17-membered macrocycle is another significant obstacle. researchgate.net Macrocyclization reactions are inherently challenging due to entropic factors. Various strategies have been employed to forge this large ring, including:

Horner–Wadsworth–Emmons macrocyclization : Utilized in the synthesis of this compound reported by Williams and coworkers in 2000. escholarship.orgnih.gov

Stille macrocyclization : A palladium-catalyzed coupling reaction that has been successfully used to form the macrocyclic framework. researchgate.netfigshare.comnih.gov

Biomimetic Mannich macrocyclization : Inspired by the natural biosynthetic pathway, this approach aims to form the macrocycle in a way that mimics nature. nih.gov

Despite the development of these methods, achieving high yields and the correct conformation of the macrocycle remains a difficult task. escholarship.org The choice of alkene stereochemistry in the linear precursor, for example, has been shown to be critical for the success of ring-closing metathesis approaches. escholarship.org

The chemical instability of the lankacidin scaffold, particularly the β-keto-δ-lactone core, poses a significant challenge. nih.gov This functional group is susceptible to cleavage under both mild acidic and basic conditions. nih.gov This reactivity not only complicates the final steps of a total synthesis but also severely restricts the possibilities for creating derivatives of the natural product. nih.govcolab.ws Early chemical degradation studies demonstrated that the C2─C18 bond can be cleaved under acidic conditions, while basic conditions can lead to decarboxylation, breaking the β-keto-δ-lactone moiety. nih.gov Consequently, fully synthetic routes often aim to install this sensitive functionality at a very late stage to avoid its degradation. nih.gov

Biological Activities and Molecular Mechanisms

Antitumor Activity and Mechanisms of Lankacyclinol

This compound, a monocyclic member of the lankacidin group of antibiotics, has demonstrated notable antitumor properties. Its mechanism of action has been a subject of investigation, revealing a distinct pathway from its antimicrobial activities.

In vitro Antitumor Effects

This compound and related monocyclic lankacidin derivatives have exhibited moderate antitumor activity against various human cancer cell lines. researchgate.netresearchgate.net Studies comparing these monocyclic forms to their bicyclic counterparts, such as lankacidin C, have shown that while the bicyclic structures may possess more potent activity, the monocyclic derivatives retain significant cytotoxic effects. researchgate.net This suggests that the core macrocyclic structure is crucial for its antitumor potential, while moieties like the δ-lactone ring are less critical for this specific biological activity. researchgate.netresearchgate.net

For instance, the related macrocyclic compound 2,18-seco-lankacidinol A was reported to display in vitro cytotoxic activities against A549 (human lung carcinoma) and PC-3 (human prostate cancer) cell lines. acs.org Other related furanoterpenes have also shown cytotoxicity against HeLa (human cervical cancer), MCF-7 (human breast adenocarcinoma), and A549 cells, with IC₅₀ values ranging from 23.6 to 75.5 μM. researchgate.net

In vitro Cytotoxicity of Lankacidin-Related Compounds

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various lankacidin-related compounds against several human cancer cell lines.

CompoundCell LineIC₅₀ (μM)Reference
Furanoterpene 3HeLa23.6 - 75.5 researchgate.net
Furanoterpene 3MCF-723.6 - 75.5 researchgate.net
Furanoterpene 3A54923.6 - 75.5 researchgate.net
2,18-seco-lankacidinol AA549Data not specified acs.org
2,18-seco-lankacidinol APC-3Data not specified acs.org

Microtubule Stabilization as a Primary Mechanism

The primary mechanism behind the antitumor activity of the lankacidin antibiotic group, including this compound, is the stabilization of microtubules. acs.orgnih.gov This action disrupts the dynamic instability of microtubules, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. researchgate.netacs.org This paclitaxel-like mechanism was identified through a combination of experimental and computational approaches. acs.orgnih.gov

Lankacidins have been experimentally confirmed to be microtubule stabilizers that enhance the assembly of tubulin into microtubules. researchgate.netresearchgate.netacs.org This effect is similar to the action of taxanes, a well-known class of chemotherapy agents. nih.gov By promoting polymerization and stabilizing the resulting microtubule structures, this compound and its analogs interfere with the normal functioning of the mitotic spindle, a critical component for chromosome segregation during cell division. researchgate.netacs.org

Further evidence for the paclitaxel-like mechanism comes from studies showing that lankacidins can displace taxoids from their binding site on tubulin. researchgate.netresearchgate.netacs.org The binding site for lankacidins is located at the taxol-binding site of tubulin. researchgate.netacs.org This competitive binding confirms that they share a common molecular target and mode of action with taxanes, which are known to bind to the β-tubulin subunit within the microtubule lumen. researchgate.netacs.org

Differentiation from Antimicrobial Mechanism

For many years, the antitumor activity of lankacidins was presumed to be linked to their antimicrobial mechanism of action, which involves inhibiting peptide bond formation in bacterial ribosomes. researchgate.netacs.orgnih.gov However, this hypothesis was never experimentally substantiated. acs.orgnih.gov Recent research has definitively shown that the antitumor and antimicrobial activities of lankacidins are distinct. researchgate.netacs.org While the antimicrobial effect targets the bacterial ribosome, the antitumor effect is due to the overstabilization of microtubules by binding to tubulin. researchgate.netacs.org The binding mode of lankacidin C to the eubacterial large ribosomal subunit has been identified through X-ray crystallography, confirming its antimicrobial target, which is separate from the tubulin-binding associated with its antitumor effects. acs.org

Computational Studies on Biological Activity and Binding Modes

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding mode of lankacidins to tubulin and predicting the activity of derivatives like this compound. researchgate.netacs.org These studies were prompted by the significant similarity observed between lankacidins and paclitaxel-like compounds in virtual screening studies. researchgate.netacs.org

Ensemble-based docking and subsequent molecular dynamics simulations have been employed to predict the precise binding orientation of lankacidin C within the taxol-binding pocket of tubulin. researchgate.netacs.org These computational models are crucial because the taxol binding site is known for its "induced fit" capability, changing shape to accommodate a variety of structurally diverse drugs. acs.org

Computational predictions using the molecular mechanics/generalized Born-surface area (MM/GBSA) protocol indicated that the binding energy values for monocyclic derivatives, such as this compound, are very close to that of the bicyclic lankacidin C. researchgate.netresearchgate.netresearchgate.net This suggests a comparable binding affinity to tubulin and supports the experimental finding that the δ-lactone moiety is less critical for antitumor activity. researchgate.netresearchgate.net These computational insights serve as a powerful guide for experimental design and for the rational optimization of lankacidin derivatives to enhance their antitumor properties. researchgate.netacs.org

Mentioned Compounds

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed as a important computational tool to investigate the structural and dynamic properties of this compound and related monocyclic lankacidin derivatives. researchgate.netunm.ac.id These simulations provide atomic-level insights into the conformational behavior of these molecules and their interactions with biological targets.

In one key study, MD simulations were utilized in conjunction with the molecular mechanics/generalized Born-surface area (MM/GBSA) protocol. researchgate.net This computational approach was applied to a series of monocyclic lankacidinol derivatives, including this compound and its stereoisomer, 2-epi-lankacyclinol. researchgate.net The primary objective of these simulations was to calculate the binding energy values of these derivatives when interacting with tubulin, a crucial protein involved in cell division. researchgate.net The simulations were part of a broader investigation into the significance of the δ-lactone ring, which is present in bicyclic lankacidins like lankacidin C but absent in monocyclic derivatives such as this compound. researchgate.net The enzymatic conversion of this compound to lankacyclinone C by the dehydrogenase Orf23 was also explored within this research context. researchgate.netunm.ac.id By simulating the dynamic behavior of these compounds, researchers aimed to understand how structural modifications, like the absence of the δ-lactone ring, influence their potential to bind to tubulin. researchgate.net

Computational Prediction of Tubulin Binding Affinity

Computational methods have been pivotal in predicting the binding affinity of this compound and its analogs to tubulin, the protein target for the antitumor activity of lankacidin-group antibiotics. researchgate.netacs.org The antitumor mechanism of these compounds is understood to be the overstabilization of microtubules by binding at the paclitaxel (B517696) binding site of tubulin, which leads to mitotic arrest and subsequent apoptosis. researchgate.netacs.org

Computational predictions for this compound were conducted as part of a comparative study with other monocyclic derivatives and the parent compound, lankacidin C. researchgate.net Using the MM/GBSA protocol following molecular dynamics simulations, researchers calculated the binding energies for these compounds. researchgate.net The results of these predictions indicated that the binding energy values for all the monocyclic derivatives, including this compound, were very close to that of lankacidin C. researchgate.netunm.ac.id This finding suggests that this compound has a comparable affinity for tubulin to lankacidin C, despite lacking the δ-lactone moiety. researchgate.net This implies that the δ-lactone ring is less critical for the antitumor activity in the lankacidin family of antibiotics. researchgate.net Further computational simulations have suggested that extending the chain through esterification at the 7- and 13-O positions could potentially enhance the binding affinity to tubulin. researchgate.net

Design, Synthesis, and Evaluation of Lankacyclinol Derivatives and Analogues

Strategies for Generating Structural Variability

The inherent instability and complex architecture of lankacidins present considerable challenges for their structural modification. nih.gov To overcome these limitations and explore the structure-activity relationships, researchers have developed various synthetic strategies to introduce structural diversity.

Systematic Generation of Stereochemical Derivatives (Cyclic and Acyclic)

Synthetic approaches have been instrumental in systematically generating stereochemical derivatives of both cyclic and acyclic lankacidins. nih.gov These efforts have not only provided access to a range of stereoisomers but have also led to the structural correction of previously reported natural products like 2,18-seco-lankacidinol B and iso-lankacidinol. nih.govresearchgate.net

A notable strategy involves a palladium-catalyzed coupling reaction to construct the 17-membered carbocyclic ring, a key structural feature of lankacidins. researchgate.net By assembling two advanced fragments under basic conditions, researchers were able to generate two separable Mannich adducts with identical C2-stereochemistries. researchgate.net The ratio of the resulting 18R/18S diastereomers could be controlled by altering the reaction conditions, such as the solvent and temperature. researchgate.netnih.gov For instance, using dichloromethane (B109758) at 23 °C yielded a 1.5:1 ratio of 18R to 18S, while switching to toluene (B28343) at 100 °C inverted the ratio to 1:3.5. researchgate.netnih.gov Subsequent steps, including a base-promoted decarboxylation and a Stille macrocyclization, allowed for the synthesis of all four biosynthetically related C2/C18-isomeric lankacyclinols. researchgate.netnih.gov These synthetic achievements have enabled the exploration of how stereochemistry at the C2 and C18 positions influences biological activity. researchgate.net

Modular synthetic routes have also been developed to create stereochemically diverse variants of acyclic lankacidins, such as 2,18-seco-lankacidinol B. researchgate.netcore.ac.uk These approaches have led to the important discovery that the original stereochemical assignment at the C4 position of this natural product was incorrect. researchgate.netescholarship.org This finding has significant implications for understanding the biosynthesis of the entire lankacidin class of natural products. researchgate.netcore.ac.uk

Introduction of Modifying Groups (e.g., C4-Methylation for Stability)

A key challenge in the development of lankacidin-based therapeutics is the instability of the β-keto-δ-lactone core, which is prone to degradation. nih.gov To address this, researchers have focused on introducing modifying groups to enhance chemical stability. One successful strategy has been the introduction of a methyl group at the C4 position. nih.gov

The rationale behind C4-methylation is to suppress the β-elimination process that leads to the opening of the lactone ring. nih.gov The synthesis of 4-Me-lankacidin C was achieved through a convergent approach involving the coupling of two complex fragments via palladium-catalyzed Stille and Tsuji–Trost reactions. nih.gov This modification proved effective, with C4-methylated analogues demonstrating significantly enhanced stability. For example, C4-methylation increased the half-life of the β-lactone from 2.3 hours in the wild-type compound to 48 hours. vulcanchem.com This increased stability facilitated further chemical manipulations, including a challenging macrocyclization and a selective intramolecular C–H amination to yield 4-Me-iso-lankacidinols. nih.gov

Beyond C4-methylation, other modifications have been explored. Esterification of the C8 hydroxyl group in lankacidin C has been shown to improve activity against methicillin-resistant S. aureus (MRSA). vulcanchem.com Furthermore, the introduction of a fluorine atom at the C14 position has been reported to improve oral bioavailability to 51%. vulcanchem.com

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, has emerged as a powerful tool for generating novel lankacidin analogues that are difficult to access through purely chemical or biological methods. jst.go.jpu-toyama.ac.jpx-mol.net

Preparation of Monocyclic Lankacidin Derivatives

A significant breakthrough in the chemoenzymatic synthesis of lankacidin analogues has been the preparation of monocyclic derivatives. hiroshima-u.ac.jpresearchgate.net This was achieved by investigating the role of the δ-lactone ring (C1–C5) in the biological activity of lankacidin C. researchgate.netresearchgate.net

Researchers utilized a pyrroloquinoline quinone-dependent dehydrogenase, known as Orf23, from the lankacidin-producing organism Streptomyces rochei. researchgate.net This enzyme was found to convert the bicyclic lankacidin C into a monocyclic variant, lankacyclinone C, by cleaving the δ-lactone ring. hiroshima-u.ac.jpresearchgate.net The enzyme demonstrated a relaxed substrate specificity, as it was also able to convert the monocyclic lankacidinol derivatives, lankacyclinol and 2-epi-lankacyclinol, into their corresponding C-24 keto compounds, lankacyclinone C and 2-epi-lankacyclinone C, respectively. researchgate.net

The successful synthesis of these monocyclic derivatives provided a unique opportunity to evaluate the importance of the bicyclic structure for antitumor activity. hiroshima-u.ac.jp Computational studies predicted that the simplified monocyclic structure of lankacyclinone C would retain cytotoxicity, a finding that was confirmed by experimental results. hiroshima-u.ac.jp This suggests that the structurally simpler and more flexible monocyclic lankacidins could serve as a better scaffold for the rational design of new antitumor agents. hiroshima-u.ac.jp

Rational Design Approaches for Enhanced Bioactivity

Rational design, often guided by computational modeling, plays a crucial role in developing lankacidin derivatives with improved biological properties. researchgate.net This approach relies heavily on understanding the relationship between the compound's structure and its biological activity.

Structure-Activity Relationship (SAR) Studies on Lankacidin Core

Historically, structure-activity relationship (SAR) studies on the lankacidin class were primarily conducted through the semisynthesis or chemical modification of compounds obtained from fermentation. nih.govescholarship.org These modifications were often limited to the alcohol functional groups due to the instability of the core structure. nih.govescholarship.org However, the development of total synthesis and chemoenzymatic methods has enabled a more systematic exploration of the lankacidin SAR. nih.gov

Key findings from SAR studies include:

The Pyruvamide (B1210208) Sidechain: Early degradation experiments showed that the macrocycle or the pyruvamide sidechain is essential for antimicrobial activity. nih.gov

The δ-Lactone Ring: Chemoenzymatic synthesis of monocyclic derivatives has revealed that the δ-lactone moiety is less critical for antitumor activity. researchgate.netresearchgate.net Monocyclic derivatives showed moderate antitumor activity compared to their bicyclic counterparts. researchgate.net

Hydroxyl Groups: Esterification of the hydroxyl groups at C7 and C13 has been explored to enhance cytotoxicity. researchgate.net Computational predictions, which suggested that C13-esterification with a cinnamoyl group would improve antitumor activity, were experimentally validated. 13-O-cinnamoyl-lankacidin C showed a sevenfold increase in cytotoxicity against the HeLa cell line compared to the parent lankacidin C. researchgate.net

Stereochemistry: The synthesis of various stereoisomers has allowed for the evaluation of their biological activity. For example, the antimicrobial activity of synthetic lankacyclinols and their macrolactonic congeners has been evaluated. researchgate.netnih.gov

These SAR studies, fueled by advanced synthetic and computational methods, are paving the way for the design of next-generation lankacidin derivatives with enhanced stability and targeted bioactivity. nih.govresearchgate.net

Q & A

Q. What are the key structural features of Lankacyclinol, and how do they influence its reactivity in synthetic pathways?

this compound (C₂₅H₃₃FN₄O) is characterized by a macrocyclic lactone framework with hydroxyl and carbonyl functional groups critical for its bioactivity. Its reactivity in synthesis is heavily influenced by stereochemical arrangements, particularly at the C2 and C24 positions . For example, the retro-Mannich-Mannich pathway enables cyclization/decarboxylation, but stereochemical mismatches during synthesis (e.g., 2-epi-lankacyclinol formation) require precise control of reaction conditions (e.g., K₂CO₃-mediated decarboxylation) . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are essential for verifying structural integrity at each synthesis step .

Q. What experimental protocols are recommended for synthesizing this compound from lankacidinol precursors?

A validated protocol involves:

Initial reaction : Treat lankacidinol (88) with pyridine at elevated temperatures to form a reactive intermediate.

Acid-mediated cyclization : Use acetic acid (AcOH) and K₂CO₃ to selectively generate this compound (87) via ring-opening and re-cyclization .

Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to isolate the product.
Key challenges include avoiding iso-lankacidinol (86) formation, which arises from competing reaction pathways. Yield optimization requires rigorous pH and temperature monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.